N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-4-ethyl-2,3-dioxopiperazine-1-carboxamide
Description
Properties
IUPAC Name |
N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-4-ethyl-2,3-dioxopiperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O3S/c1-4-22-9-10-23(18(25)17(22)24)19(26)20-11-15(21(2)3)14-12-27-16-8-6-5-7-13(14)16/h5-8,12,15H,4,9-11H2,1-3H3,(H,20,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJXDXORHQIUVSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(C(=O)C1=O)C(=O)NCC(C2=CSC3=CC=CC=C32)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Piperazine Carboxamide Derivatives
N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide
- Key Differences: Lacks the benzothiophene and dimethylaminoethyl groups. The 4-chlorophenyl substituent introduces electronegativity but reduces lipophilicity compared to benzothiophene.
4-(3-(2-Oxobenzo[d]oxazol-3(2H)-yl)propanoyl)-N-phenylpiperazine-1-carboxamide
- Key Differences: Features a benzo[d]oxazolone group linked via a propanoyl chain to the piperazine. The oxazolone ring provides an electron-withdrawing effect, contrasting with benzothiophene’s electron-rich nature. Synthetic methods use DCC/HOBt-mediated coupling, similar to the target compound’s likely route .
N-{2-[4-(Dimethylamino)phenyl]-2-(4-phenyl-1-piperazinyl)ethyl}-2-oxo-2H-chromene-3-carboxamide
Substituent Effects on Piperazine Moieties
Dioxo Modifications
The target compound’s 2,3-dioxopiperazine introduces two ketone groups, which:
- Increase hydrogen-bond acceptor capacity.
- Reduce basicity compared to non-oxidized piperazines (e.g., N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide) .
Ethyl vs. Aryl Substituents
Role of Heterocyclic Aromatic Systems
- Benzothiophene (Target Compound) :
- Sulfur atom participates in hydrophobic interactions and may engage in weak sulfur-π interactions.
- Higher lipophilicity (logP) compared to benzodioxole or coumarin derivatives.
- Benzodioxole () :
- Oxygen atoms increase polarity, improving aqueous solubility but reducing membrane permeability.
- Imidazole () :
- Basic nitrogen can protonate at physiological pH, altering solubility and binding kinetics.
Structural and Physicochemical Data Comparison
| Compound Name | Molecular Weight | Key Substituents | Piperazine Modifications | logP* |
|---|---|---|---|---|
| Target Compound | ~460 g/mol | Benzothiophene, dimethylaminoethyl | 2,3-dioxo, 4-ethyl | ~3.5 |
| N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide | ~296 g/mol | 4-Chlorophenyl | None | ~2.1 |
| 4-(3-(2-Oxobenzo[d]oxazol-3(2H)-yl)propanoyl)-N-phenylpiperazine-1-carboxamide | ~430 g/mol | Benzo[d]oxazolone, propanoyl | None | ~2.8 |
| N-{2-[4-(Dimethylamino)phenyl]ethyl}-2-oxo-2H-chromene-3-carboxamide | ~420 g/mol | Coumarin, dimethylaminophenyl | None | ~3.0 |
*Estimated using fragment-based methods.
Q & A
Basic: What are the standard synthetic routes and analytical techniques for synthesizing this compound?
Answer:
The synthesis typically involves multi-step organic reactions, including coupling of the benzothiophene moiety with a dimethylaminoethyl group, followed by conjugation to the 4-ethyl-2,3-dioxopiperazine-1-carboxamide core. Key steps often require:
- Amide bond formation using carbodiimide-based coupling agents (e.g., EDCI) or mixed anhydride methods.
- Solvent optimization : Dichloromethane (DCM) or tetrahydrofuran (THF) are common solvents, with triethylamine (TEA) as a base to neutralize HCl byproducts .
- Analytical validation : Thin-layer chromatography (TLC) monitors reaction progress, while nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) confirm structural integrity .
Basic: How is the structural integrity of the compound confirmed post-synthesis?
Answer:
- 1H/13C NMR : Assigns protons and carbons to specific functional groups (e.g., benzothiophene aromatic signals, piperazine carbonyls).
- Mass spectrometry (MS) : Verifies molecular weight and fragmentation patterns.
- Infrared (IR) spectroscopy : Confirms presence of carbonyl (C=O) and amine (N-H) groups .
Advanced: How can researchers resolve contradictions in reported bioactivity data across studies?
Answer:
Contradictions may arise from:
- Impurity profiles : Unidentified byproducts (e.g., epimers, degradation products) can skew bioactivity. Use HPLC with a mobile phase of methanol/water/0.2 M NaH2PO4/0.4 M TBAH (5:1:2:3, pH 5.5) to separate co-eluting isomers .
- Stability issues : Long-term storage may degrade the compound. Conduct accelerated stability studies under varying temperatures and humidity, referencing degradation kinetics .
Advanced: What strategies optimize reaction yields for large-scale synthesis?
Answer:
- Temperature control : Maintain 0–5°C during exothermic steps (e.g., acyl chloride formation).
- Catalyst selection : Use DMAP (4-dimethylaminopyridine) to enhance coupling efficiency.
- Solvent polarity : Switch from DCM to DMF for improved solubility of intermediates .
Advanced: How to design interaction studies to elucidate the compound’s mechanism of action?
Answer:
- In silico docking : Use molecular dynamics simulations to predict binding affinities for targets like G-protein-coupled receptors (GPCRs) or kinases.
- Surface plasmon resonance (SPR) : Quantify real-time binding kinetics with immobilized target proteins.
- Cellular assays : Pair with CRISPR-Cas9 knockout models to validate target specificity .
Basic: What biological targets or pathways are associated with this compound?
Answer:
Preliminary studies on analogs suggest activity against:
- Neurotransmitter receptors (e.g., serotonin 5-HT2A) due to the dimethylaminoethyl group.
- Enzymatic inhibition : The dioxopiperazine core may chelate metal ions in metalloproteases .
Advanced: How can computational modeling accelerate reaction design for derivatives?
Answer:
- Quantum mechanical calculations : Predict reaction pathways and transition states using software like Gaussian or ORCA.
- Machine learning (ML) : Train models on existing reaction datasets to predict optimal conditions (e.g., solvent, catalyst) for novel analogs .
Basic: What are the stability considerations for long-term storage?
Answer:
- Degradation pathways : Hydrolysis of the dioxopiperazine ring under acidic/alkaline conditions.
- Storage recommendations : Lyophilize and store at -20°C in amber vials under argon to prevent oxidation and moisture uptake .
Advanced: How to address stereochemical challenges in synthesis?
Answer:
- Chiral chromatography : Use columns with cellulose tris(3,5-dimethylphenylcarbamate) to resolve enantiomers.
- Circular dichroism (CD) : Confirm absolute configuration of chiral centers post-synthesis .
Advanced: What methodologies are critical for impurity profiling?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
